

4-Bromonaphthalene-1-carbonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromonaphthalene-1-carbonitrile

Cat. No.: B1283296

[Get Quote](#)

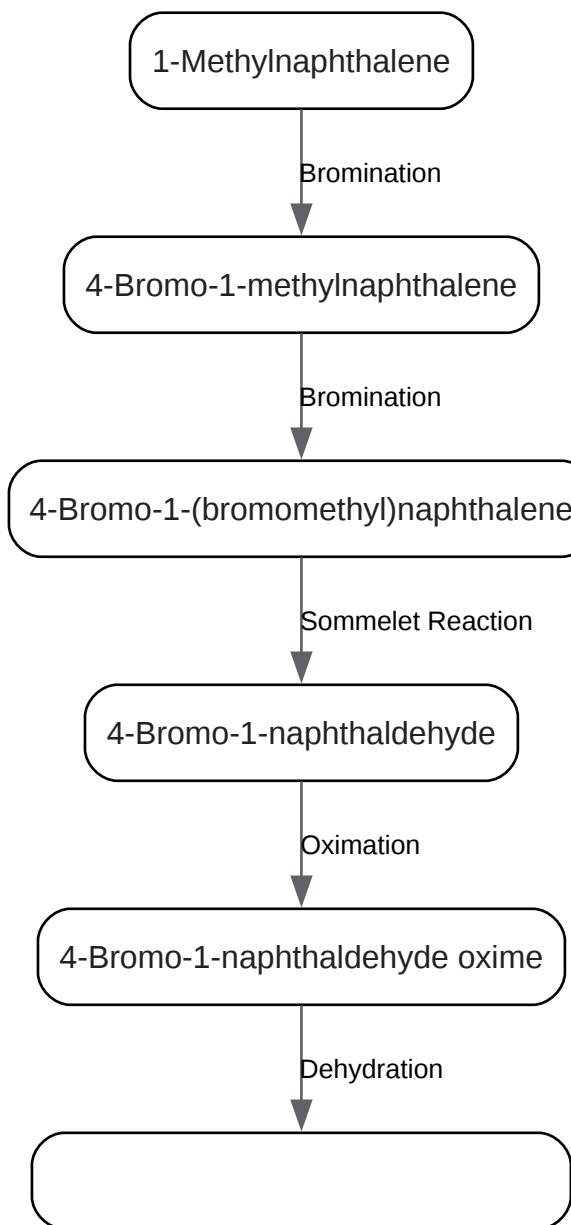
Technical Guide: 4-Bromonaphthalene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromonaphthalene-1-carbonitrile** (CAS No. 92616-49-4), a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document outlines its chemical properties, a detailed synthesis protocol, and its prospective applications in the development of novel therapeutic agents.

Core Compound Data

CAS Number: 92616-49-4[\[1\]](#)[\[2\]](#)[\[3\]](#)


Molecular Formula: C₁₁H₆BrN[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative data and physicochemical properties of **4-Bromonaphthalene-1-carbonitrile** are summarized in the table below.

Property	Value	Reference
Molecular Weight	232.08 g/mol	[4]
Appearance	White solid	[2]
Melting Point	100-102 °C	[2]
Topological Polar Surface Area	23.8 Å ²	[4]
Purity	Typically ≥98%	[1][3]

Synthesis Protocol

A multi-step synthesis for **4-Bromonaphthalene-1-carbonitrile** has been reported, commencing from 1-methylnaphthalene. The general workflow is depicted below, followed by a detailed experimental protocol for the final dehydration step.

[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway for **4-Bromonaphthalene-1-carbonitrile**.

Experimental Protocol: Dehydration of 4-Bromo-1-naphthaldehyde oxime

This protocol details the conversion of the oxime intermediate to the final carbonitrile product.

- Reaction Setup: In a 3L reaction flask, combine 141 g of crude 4-bromo-1-naphthalenecarboxaldehyde oxime, 22.6 g of copper acetate monohydrate, and 1137 g of

acetonitrile.[5]

- Reflux: Heat the mixture to 79 °C and maintain a reflux overnight.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
- Solvent Removal: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the acetonitrile by distillation under reduced pressure.[5]
- Extraction: To the resulting residue, add 1500 g of water and extract with 1000 g of dichloromethane. Perform two additional extractions of the aqueous phase with 500 g of dichloromethane each. Combine all organic phases.[5]
- Washing and Drying: Wash the combined organic phase with 1500 g of a saturated sodium chloride solution. Add a suitable desiccant and stir overnight.[5]
- Purification: Remove the desiccant by filtration. The filtrate is then concentrated by rotary evaporation at 40 °C to remove the solvent. The crude product is purified by short column chromatography using dichloromethane as the eluent to yield **4-Bromonaphthalene-1-carbonitrile**.[5]

Applications in Drug Discovery and Medicinal Chemistry

4-Bromonaphthalene-1-carbonitrile is a valuable building block in organic synthesis, primarily due to the presence of two reactive functional groups: a bromine atom and a nitrile group. This dual reactivity allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse molecular scaffolds for drug discovery.[6]

The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of aryl, vinyl, or alkynyl substituents, facilitating the construction of complex molecular architectures.[6] The nitrile group can be transformed into other functional groups, including amines and carboxylic acids, further expanding its synthetic utility.[6]

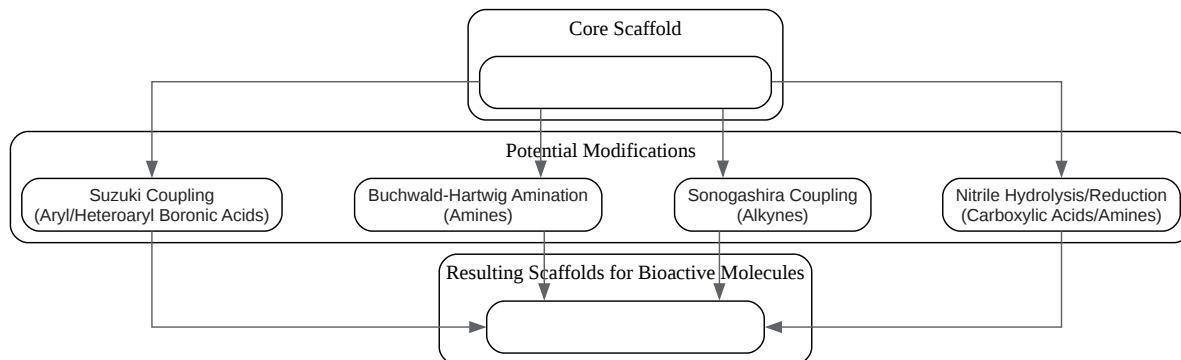
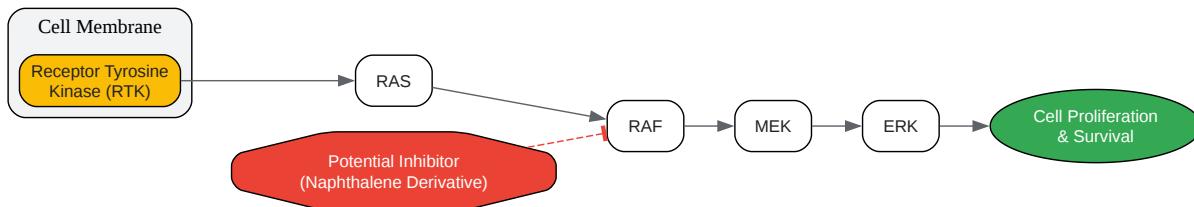

[Click to download full resolution via product page](#)

Figure 2: Potential synthetic modifications of **4-Bromonaphthalene-1-carbonitrile**.


The naphthalene core is a prevalent scaffold in many biologically active molecules and approved drugs.^[6] Derivatives of naphthalene have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize **4-Bromonaphthalene-1-carbonitrile** at two distinct positions allows for the fine-tuning of molecular properties to target specific enzymes or receptors involved in disease pathways.^[6]

Hypothetical Application in Kinase Inhibitor Synthesis

Disclaimer: The following signaling pathway is a generalized representation of a common target for naphthalene-based compounds and is for illustrative purposes only. There is currently no direct published evidence linking **4-Bromonaphthalene-1-carbonitrile** or its direct derivatives to the inhibition of this specific pathway.

Many kinase inhibitors feature scaffolds derived from quinoline and isoquinoline, which are structurally related to naphthalene. These inhibitors often target receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation and survival, such as those in the RAS-RAF-

MEK-ERK signaling cascade. Derivatives synthesized from **4-Bromonaphthalene-1-carbonitrile** could potentially be designed to target such kinases.

[Click to download full resolution via product page](#)

Figure 3: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scs.illinois.edu [scs.illinois.edu]
- 2. echemi.com [echemi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Bromo-1-naphthonitrile | C11H6BrN | CID 14662111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromonaphthalene-1-carbonitrile | 92616-49-4 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [4-Bromonaphthalene-1-carbonitrile CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1283296#4-bromonaphthalene-1-carbonitrile-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com